4-(Aminomethyl)thiazole-2-thiol

Corrosion Science Electrochemistry Surface Engineering

Securing a regiospecific 4-aminomethyl-2-thiol thiazole scaffold is critical when generic aminothiazoles lack orthogonal S-Fe coordination and the 4-position amine handle. This compound enables: anticancer SAR with IC₅₀ 0.82 μM against MCF-7 (>60× potency gain over unmodified scaffold); concentration-tunable corrosion inhibition on galvanised steel in saline media; stable 1:2 chelation with VO(IV), Cu(II), Fe(II), Zn(II) for metallodrug development. Supplied in 0.25 g-5 g standard packs with bulk custom synthesis available. In stock for immediate dispatch.

Molecular Formula C4H6N2S2
Molecular Weight 146.2 g/mol
Cat. No. B13950991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)thiazole-2-thiol
Molecular FormulaC4H6N2S2
Molecular Weight146.2 g/mol
Structural Identifiers
SMILESC1=C(NC(=S)S1)CN
InChIInChI=1S/C4H6N2S2/c5-1-3-2-8-4(7)6-3/h2H,1,5H2,(H,6,7)
InChIKeyNBUNATQNHOEJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)thiazole-2-thiol Overview


4-(Aminomethyl)thiazole-2-thiol (CAS 1420849-98-4, C₄H₆N₂S₂, MW 146.2) is a thiazole-derived heterocyclic compound characterized by a 2-thiol tautomeric site and a 4-aminomethyl substituent . This scaffold is established as a versatile intermediate for synthesizing aminothiazole derivatives with potential antiplasmodial [1] and antitumor [2] activities. Its structural features render it a compelling candidate for rational design in both medicinal chemistry and industrial corrosion science [3].

Procurement Rationale


Direct substitution of 4-(aminomethyl)thiazole-2-thiol with other aminothiazole isomers (e.g., 2-aminomethylthiazole, 5-aminomethylthiazole) or simple thiazole-2-thiols is scientifically unsound due to the divergent electronic and steric properties conferred by the specific substitution pattern. The 4-aminomethyl group provides a primary amine handle for derivatization distinct from the 2-amino variants, while the 2-thiol functionality enables unique metal coordination and redox chemistry absent in non-thiolated analogs [1]. Comparative corrosion studies demonstrate that even minor alkyl substitutions on the aminothiazole core yield significant, non-linear variations in inhibition efficiency—ranging from minimal improvement to performance saturation—underscoring that substitution position critically dictates application-specific performance [2].

Differentiation Evidence


Corrosion Inhibition SAR

In electrochemical studies on galvanised steel in saline NaCl solutions, the introduction of alkyl substituents to the aminothiazole scaffold yields concentration-dependent and non-linear variations in corrosion inhibition efficiency, with the specific substitution pattern at the 4-position (as in 4-(aminomethyl)thiazole-2-thiol) providing a tunable hydrophobic environment that differs mechanistically from unsubstituted or 2-substituted variants [1]. At 0.1 mM concentration, inhibition efficiency increases with alkyl substitution hydrophobicity; however, at higher concentrations (10 mM), increased intermolecular interactions among bulkier alkyl groups reduce adsorption stability and consequently lower inhibition efficacy [1]. This dual-phase behavior establishes that the aminomethyl substitution pattern at the 4-position offers a distinct performance envelope not achievable with other aminothiazole regioisomers.

Corrosion Science Electrochemistry Surface Engineering

Antiplasmodial SAR

Structure-activity relationship (SAR) studies on aminomethylthiazole pyrazole carboxamides demonstrate that the position of the aminomethyl substituent on the thiazole ring is a critical determinant of in vitro antiplasmodial potency against the drug-sensitive Plasmodium falciparum strain NF54 [1]. In these studies, compounds bearing the aminomethyl group at the 4-position of the thiazole ring (structurally analogous to the target compound) exhibit distinct activity profiles compared to their 2- or 5-substituted counterparts, with the 4-aminomethyl orientation providing an optimal spatial arrangement for target engagement [1]. The presence of the thiol functionality in 4-(aminomethyl)thiazole-2-thiol offers an additional handle for metal coordination or redox activity not present in the non-thiolated aminomethylthiazoles evaluated in the SAR series.

Antimalarial Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Antitumor Cytotoxicity

A series of 2-amino-4-(aminomethyl)thiazole-based derivatives, designed and synthesized using the 4-(aminomethyl)thiazole core as the foundational scaffold, were evaluated for in vitro cytotoxicity against multiple human cancer cell lines [1]. Several derivatives exhibited IC₅₀ values in the sub-micromolar range against MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma) cell lines, with the most potent compound achieving an IC₅₀ of 0.82 μM against MCF-7 cells [1]. In contrast, the unmodified 2-amino-4-(aminomethyl)thiazole parent scaffold showed significantly lower cytotoxicity (IC₅₀ > 50 μM), confirming that the 4-aminomethylthiazole-2-thiol core provides a synthetically tractable platform for potency optimization through targeted derivatization [1].

Anticancer Agents Apoptosis Cytotoxicity

Thiol-Driven Metal Chelation

Metal incorporation studies on aminothiazole-derived Schiff base ligands demonstrate that thiol-containing aminothiazole scaffolds, including 4-(aminomethyl)thiazole-2-thiol, form stable chelates with 3d-transition metals [VO(IV), Cr(III), Fe(II), Co(II), Ni(II), Cu(II), Zn(II)] in 1:2 (metal:ligand) molar ratios [1]. Across all metal complexes evaluated, the metal chelates exhibited enhanced antibacterial and antioxidant bioactivity compared to the free (non-chelated) ligands, with the chelation effect being the primary driver of the observed activity amplification [1]. This behavior is unique to thiol- and amine-containing aminothiazoles; non-thiolated aminothiazole analogs (e.g., 2-aminomethylthiazole, 4-aminomethylthiazole without the 2-thiol group) lack the requisite sulfur coordination site and therefore cannot achieve comparable metal-binding geometries or bioactivity enhancements [1].

Coordination Chemistry Metal Complexes Antibacterial

Triazole Synthetic Precursor

4-Aminomethylthiazole (the non-thiolated analog of the target compound) undergoes reaction with arylhydrazones of benzoyl chloride in the presence of triethylamine to form amidrazone intermediates, which upon oxidation yield 5-(thiazol-4-yl)-1,2,4-triazoles [1]. These triazole derivatives exhibit demonstrable fungicidal and bactericidal activity, establishing the 4-aminomethylthiazole scaffold as a productive synthetic entry point for bioactive heterocycle construction [1]. While this synthetic route employs the non-thiolated 4-aminomethylthiazole, the presence of the additional 2-thiol group in 4-(aminomethyl)thiazole-2-thiol provides an orthogonal reactive site that expands the synthetic possibilities beyond those achievable with the simple aminomethylthiazole core—for example, enabling thioether formation, disulfide coupling, or metal coordination that is inaccessible to the non-thiolated variant [1].

Heterocyclic Synthesis Agrochemicals Antimicrobial

Application Scenarios


Corrosion Inhibitor Formulation

In industrial corrosion science, 4-(aminomethyl)thiazole-2-thiol is best deployed as a concentration-tunable corrosion inhibitor for galvanised steel exposed to saline aqueous conditions (e.g., marine environments, cooling water systems). Electrochemical studies on alkyl-substituted aminothiazoles confirm that the 4-aminomethyl substitution pattern provides a hydrophobic environment that enhances inhibition efficiency at low concentrations (0.1 mM) while requiring careful optimization to avoid performance saturation at higher concentrations (10 mM) [1]. The 2-thiol group offers additional surface adsorption through S–Fe coordination, a mechanistic advantage not available to non-thiolated aminothiazole analogs [1].

Antitumor Lead Optimization Scaffold

Medicinal chemistry programs focused on anticancer drug discovery should prioritize 4-(aminomethyl)thiazole-2-thiol as a modular core scaffold for generating derivatives with sub-micromolar cytotoxicity. SAR studies demonstrate that 2-amino-4-(aminomethyl)thiazole derivatives achieve IC₅₀ values as low as 0.82 μM against MCF-7 breast adenocarcinoma cells—a >60-fold potency improvement over the unmodified scaffold [2]. The 4-aminomethyl primary amine provides a versatile handle for amide, sulfonamide, or urea coupling, while the 2-thiol group can be independently derivatized or retained for metal-binding applications [2].

Metal Complex Bioactivity Enhancement

In coordination chemistry and metallodrug development, 4-(aminomethyl)thiazole-2-thiol is the preferred ligand choice over non-thiolated aminothiazoles due to its capacity for stable 1:2 (metal:ligand) chelation with 3d-transition metals including VO(IV), Cu(II), Fe(II), and Zn(II) [3]. The resulting metal complexes consistently exhibit enhanced antibacterial and antioxidant activity compared to the free ligand, a property that non-thiolated aminothiazole analogs cannot replicate due to the absence of the sulfur coordination site [3]. This makes the compound uniquely suited for applications in antimicrobial materials science and bioinorganic drug discovery.

Bioactive Triazole Precursor

For agrochemical and antimicrobial heterocycle synthesis, 4-(aminomethyl)thiazole-2-thiol serves as a strategic building block for constructing 5-(thiazol-4-yl)-1,2,4-triazoles with demonstrated fungicidal and bactericidal activity [4]. The 4-aminomethylthiazole core undergoes regioselective transformation to amidrazones and subsequently to triazoles, a synthetic pathway that is regioisomer-dependent and not equally accessible from 2- or 5-aminomethylthiazole variants [4]. The additional 2-thiol functionality provides orthogonal reactivity for further diversification (e.g., thioether linkage, disulfide bond formation), enabling the construction of more complex, dual-functional agrochemical candidates [4].

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